N,N-Dibutylcycloundecanecarboxamide
Description
N,N-Dibutylcycloundecanecarboxamide is a synthetic carboxamide characterized by a cycloundecane ring substituted with a carboxamide group and two N-butyl chains. This compound’s structure imparts unique physicochemical properties, including high lipophilicity due to the bulky cycloundecane core and the hydrophobic butyl substituents. Carboxamides are widely used in pharmaceuticals, agrochemicals, and materials science, often serving as solvents, intermediates, or bioactive agents .
Properties
CAS No. |
91424-66-7 |
|---|---|
Molecular Formula |
C20H39NO |
Molecular Weight |
309.5 g/mol |
IUPAC Name |
N,N-dibutylcycloundecanecarboxamide |
InChI |
InChI=1S/C20H39NO/c1-3-5-17-21(18-6-4-2)20(22)19-15-13-11-9-7-8-10-12-14-16-19/h19H,3-18H2,1-2H3 |
InChI Key |
ZYBBDTZJOPRTQF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1CCCCCCCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibutylcycloundecanecarboxamide typically involves the reaction of cycloundecanecarboxylic acid with dibutylamine. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Dibutylcycloundecanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) are typical reagents.
Major Products Formed
Oxidation: this compound N-oxide
Reduction: N,N-Dibutylcycloundecanamine
Substitution: Various substituted amides depending on the substituent used
Scientific Research Applications
N,N-Dibutylcycloundecanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-Dibutylcycloundecanecarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N,N-Dibutylcycloundecanecarboxamide with structurally and functionally related carboxamides, focusing on molecular properties, stability, and applications.
Table 1: Key Properties of Selected Carboxamides
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility (Polar Solvents) | Key Applications |
|---|---|---|---|---|---|
| This compound* | C₂₀H₃₇NO | ~307.5 | ~300–350 (est.) | Low | Specialty solvents, surfactants |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | High | Polar solvent, pharmaceuticals |
| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | 87.12 | 165 | High | Polymer processing, electronics |
| Cyclopentanecarboxamide derivatives | e.g., C₁₄H₂₁NO₂ | ~235.3 | 200–250 (est.) | Moderate | Drug intermediates |
| Tetradecanamide derivatives | e.g., C₁₆H₃₃NO | ~255.4 | >250 | Low | Lubricants, surfactants |
*Estimated values based on structural analogs.
Key Differences and Research Findings
Lipophilicity and Solubility: this compound’s cycloundecane ring and butyl groups render it significantly less polar than DMF or DMAc, limiting its solubility in polar solvents like water or ethanol . This contrasts with DMF, which is fully miscible in water due to its small size and polar carbonyl group. Compared to cyclopentanecarboxamide derivatives (e.g., CAS 140112-96-5), the larger cycloundecane core further reduces solubility but enhances thermal stability .
Cyclopentanecarboxamide derivatives exhibit intermediate stability (200–250°C), as smaller rings introduce strain and lower thermal resistance .
Applications: DMF/DMAc: Dominant in pharmaceuticals and polymer industries due to high polarity and solvent power . this compound: Likely specialized in non-polar formulations, such as surfactants or lubricants, where low volatility and high hydrophobicity are critical. Tetradecanamide derivatives: Used in industrial lubricants, leveraging their long alkyl chains for viscosity control .
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